molecular formula C16H14N2O5S2 B2955040 methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034440-68-9

methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2955040
CAS No.: 2034440-68-9
M. Wt: 378.42
InChI Key: QYIOVDFVTGUFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. Its structure features a thiophene-2-carboxylate core linked to a sulfamoyl group (-SO₂NH-) modified with a (2-(furan-2-yl)pyridin-4-yl)methyl substituent. This compound belongs to a class of molecules investigated for their pharmacological activity, particularly as PPARβ/δ antagonists, which are relevant in metabolic and inflammatory disorders .

Properties

IUPAC Name

methyl 3-[[2-(furan-2-yl)pyridin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S2/c1-22-16(19)15-14(5-8-24-15)25(20,21)18-10-11-4-6-17-12(9-11)13-3-2-7-23-13/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOVDFVTGUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a furan moiety, and a pyridine derivative. These components contribute to its biological activity through interactions with various biological targets. The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, and its systematic name reflects its intricate design aimed at enhancing pharmacological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing furan and pyridine rings have been studied for their ability to inhibit cancer cell proliferation. They may act by disrupting cellular signaling pathways or inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects : The presence of sulfamoyl groups in similar compounds has been associated with the inhibition of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.

Anticancer Studies

A study evaluating the anticancer potential of related compounds showed that derivatives with furan and pyridine exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung)10.5Apoptosis induction
Compound BHeLa (cervical)8.3Cell cycle arrest
This compoundMCF7 (breast)TBDTBD

Note: TBD indicates that further specific data needs to be gathered.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce nitric oxide production in RAW 264.7 macrophages upon stimulation with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vivo Efficacy : A recent study examined the effects of a related compound in a mouse model of inflammation. The compound was administered orally, resulting in a significant reduction in paw edema compared to controls, supporting its anti-inflammatory potential.
  • Synergistic Effects : Research has indicated that combining this compound with standard chemotherapeutics may enhance efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituent on Sulfamoyl Group Target/Activity Key Differences References
Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate (2-(Furan-2-yl)pyridin-4-yl)methyl PPARβ/δ antagonist (inferred) Hybrid heterocyclic substituent (furan + pyridine) enhances π-π stacking potential
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h) 4-(Isopentylamino)-2-methoxyphenyl PPARβ/δ antagonist Aromatic phenyl group with methoxy and alkylamino substituents
Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) 4-(Hexylamino)-2-methoxyphenyl PPARβ/δ antagonist Longer alkyl chain (hexyl vs. isopentyl) improves lipophilicity
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl Unknown Aliphatic substituent lacks aromaticity; likely reduced receptor affinity
GSK0660 (Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) 4-Anilino-2-methoxyphenyl PPARδ antagonist Anilino group enhances selectivity for PPARδ over PPARβ

Pharmacological and Physicochemical Properties

  • Receptor Selectivity: Compounds like 10h and GSK0660 exhibit PPARβ/δ antagonism but differ in selectivity due to substituent variations. GSK0660’s anilino-methoxyphenyl group confers higher PPARδ specificity , while the furan-pyridine hybrid in the target compound may alter binding kinetics.
  • Synthetic Routes :

    • The target compound’s synthesis likely follows methods similar to 10h (via sulfamoylation of thiophene carboxylates with substituted benzylamines) .
  • Solubility and Stability: The furan-pyridine substituent introduces polar heteroatoms, which may improve aqueous solubility compared to purely aromatic analogues like GSK0660 . notes that related thiophene carboxylates (e.g., methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate) have a density of 1.438 g/cm³ and melting point of 96–98°C, suggesting similar thermal stability for the target compound .

Research Findings and Implications

Pharmacodynamic Insights

  • PPARβ/δ Antagonism: Structural analogs like 10h and GSK0660 inhibit PPARβ/δ at nanomolar concentrations, with IC₅₀ values ranging from 10–100 nM . The furan-pyridine substituent in the target compound may modulate this activity by altering hydrogen-bonding interactions with the receptor’s ligand-binding domain.

Clinical Relevance

  • Compounds with methoxyphenyl substituents (e.g., 10h ) have been tested in retinal vascular disease models, showing efficacy in reducing VEGF-induced pathology . The target compound’s heterocyclic substituent may offer advantages in targeting inflammatory pathways.

Q & A

Basic: What are the standard synthetic routes and key intermediates for methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfamoylation : Introduction of the sulfamoyl group via reaction of a thiophene precursor with sulfamoyl chloride under anhydrous conditions.
  • Coupling Reactions : Formation of the pyridine-furan moiety using Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) or nucleophilic substitution.
  • Esterification : Final carboxylate ester formation using methanol and acid catalysis.

Key intermediates include:

  • Thiophene-2-carboxylic acid derivatives (e.g., methyl 3-aminothiophene-2-carboxylate).
  • 2-(Furan-2-yl)pyridin-4-yl)methanamine for sulfamoyl linkage.

Reference : Analogous synthesis protocols for structurally related sulfamoyl-thiophene compounds are detailed in controlled copolymerization and characterization workflows .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry of the thiophene, pyridine, and furan rings. For example, coupling constants in aromatic regions distinguish substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂ or furan groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Chromatography (HPLC) : Ensures purity (>95%) and resolves isomeric byproducts .

Reference : Detailed characterization workflows, including NMR assignments and microanalysis, are outlined in synthesis projects .

Advanced: How can researchers optimize the yield and purity during the multi-step synthesis of this compound?

Methodological Answer:

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) for sulfamoylation to enhance nucleophilicity.
  • Catalyst Screening : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of the pyridine-furan moiety .
  • Purification Strategies :
    • Column Chromatography : Gradient elution with ethyl acetate/hexane to isolate intermediates.
    • Recrystallization : Use methanol or ethanol for final product crystallization to remove polymeric byproducts .
  • In Situ Monitoring : TLC or LC-MS to track reaction progress and minimize side reactions .

Reference : Controlled synthesis protocols for polycationic reagents highlight solvent and catalyst optimization .

Advanced: How to design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with sulfonamide derivatives (e.g., carbonic anhydrase, kinases).
  • Assay Design :
    • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates.
    • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to enzyme active sites.
  • Control Experiments : Compare activity with structurally similar compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to establish structure-activity relationships (SAR) .
  • Mechanistic Studies : Use site-directed mutagenesis or isotopic labeling to identify key enzyme residues interacting with the sulfamoyl group .

Reference : Antibacterial activity studies on thiophene derivatives provide a template for bioassay design .

Advanced: How to resolve contradictions in solubility or reactivity data reported across different studies?

Methodological Answer:

  • Solubility Profiling :
    • Solvent Screening : Test solubility in DMSO, acetonitrile, and buffered aqueous solutions (pH 1–13) to identify discrepancies.
    • HPLC-UV Analysis : Quantify solubility limits under standardized conditions .
  • Reactivity Reconciliation :
    • Replicate Experiments : Follow published protocols exactly (e.g., reagent purity, temperature control) to isolate variables .
    • Advanced Characterization : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, NOESY) to confirm structural integrity .
  • Data Normalization : Adjust for differences in experimental conditions (e.g., ionic strength, co-solvents) using thermodynamic models .

Reference : Contradictions in copolymerization yields were resolved through rigorous replication and solvent optimization .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Systematic Modifications :
    • Core Scaffold : Vary substituents on the thiophene (e.g., electron-withdrawing groups at position 3) or pyridine rings.
    • Linker Optimization : Replace sulfamoyl with carboxamide or urea groups to assess binding flexibility.
  • High-Throughput Screening (HTS) : Screen derivatives against target panels (e.g., kinase inhibitors) to identify hits.
  • Computational Tools :
    • QSAR Modeling : Use Molsoft or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity.
    • Pharmacophore Mapping : Identify essential functional groups (e.g., sulfamoyl as a hydrogen-bond acceptor) .

Reference : SAR studies on dihydropyridine and thieno[2,3-b]pyridine derivatives demonstrate scaffold diversification strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.